6-Deoxyjacareubin
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 6-Deoxyjacareubin, such as per-6-deoxy-6-iodo-β-cyclodextrin, has seen significant improvements. An efficient, repeatable method suitable for large-scale preparation involves adding methanol instead of removing DMF before pH adjustment, demonstrating simplicity and efficiency superior to previous methods (Feng et al., 2019).
Molecular Structure Analysis
The molecular structure of 6-Deoxyjacareubin and related compounds is crucial for understanding their chemical behavior and potential applications. Studies on nitrogen heterocycles, an important structural component in pharmaceuticals, reveal that 59% of small-molecule drugs contain a nitrogen heterocycle, highlighting the significance of such structures in drug design and synthesis (Vitaku et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving 6-Deoxyjacareubin and its derivatives often entail complex interactions and transformations. The reactivity and stability of heterogeneous metal catalysts in deoxygenation processes, for instance, are critical for bio-oil upgrading, demonstrating the compound's involvement in significant chemical reactions (Lup et al., 2017).
Physical Properties Analysis
The physical properties of 6-Deoxyjacareubin derivatives, such as those of coordination polymers based on Pb(II) and Bi(III) centers, are influenced by heteroaromatic carboxylate linkers. These properties are pivotal for applications in luminescence, gas adsorption, and catalysis, among others, showcasing the material's versatility and potential for innovative applications (Barszcz et al., 2021).
Chemical Properties Analysis
The chemical properties of 6-Deoxyjacareubin, including antioxidant capacity and reactivity towards various chemical reagents, play a significant role in its application across different domains. Studies on the antioxidant capacity assays, for instance, provide insights into the compound's potential in food science and pharmaceuticals, emphasizing the importance of understanding its chemical behavior (Huang et al., 2005).
Scientific Research Applications
Neurodegenerative Disease Therapy : A study by Hoshino, Matsuzawa, and Takahashi (2020) in "Neuroscience Research" highlights the potential of 6-deoxyjacareubin in treating neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS). This compound shows promise in preventing hypoxia-induced cell death, which is crucial in the progression of such diseases (Hoshino, Matsuzawa, & Takahashi, 2020).
Cancer Research : Dai et al. (2013) in "Archiv der Pharmazie" synthesized 6Deoxyisojacareubin and found it to be a potent inhibitor of protein kinase C, showing moderate inhibitory activity against the QGY-7703 cell line. This suggests its potential in cancer drug development (Dai et al., 2013).
Chemical Synthesis and Differentiation : Locksley, Quillinan, and Scheinmann (1971) in the "Journal of The Chemical Society C: Organic" reported the unambiguous synthesis of 6-deoxyjacareubin and related xanthones from Guttiferae extracts. This study enables the differentiation of linear pyranoxanthone from its angular isomer, contributing to chemical classification and analysis (Locksley, Quillinan, & Scheinmann, 1971).
Structural Analysis : A study on the structure of 6-Deoxyjacareubin found in Vismia latifolia by Doriguetto et al. (2001) in "Acta Crystallographica Section C-crystal Structure Communications" provided insights into its chemical structure, consisting of four six-membered rings and a distorted chair conformation (Doriguetto et al., 2001).
Antibacterial Properties : Ambarwati et al. (2020) in the "Indonesian Journal of Chemistry" discovered that 6-deoxyjacareubin, extracted from Garcinia latissima Miq. fruit, exhibited weak antibacterial activity against Bacillus subtilis. This finding opens avenues for exploring its use in antibacterial applications (Ambarwati et al., 2020).
properties
IUPAC Name |
5,10-dihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-18(2)7-6-9-12(23-18)8-13-14(15(9)20)16(21)10-4-3-5-11(19)17(10)22-13/h3-8,19-20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNIESSJWQBRJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C(=CC=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167420 | |
Record name | 6-Deoxyjacareubin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Deoxyjacareubin | |
CAS RN |
16265-56-8 | |
Record name | 6-Deoxyjacareubin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16265-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Deoxyjacareubin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016265568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Deoxyjacareubin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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